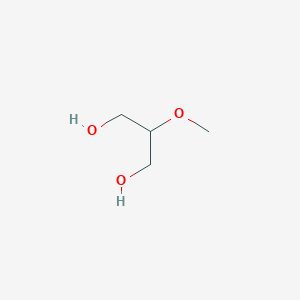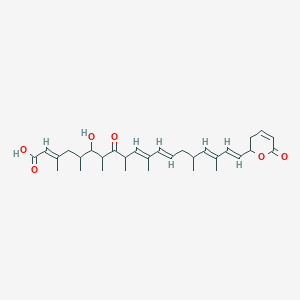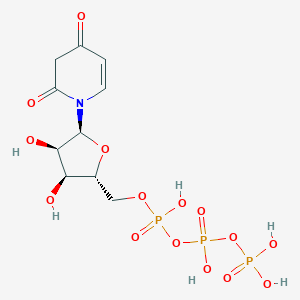
(R)-2-Amino-2-(thiophen-3-yl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to (R)-2-Amino-2-(thiophen-3-yl)acetic acid, particularly those involving triazole rings and thiophene moieties, has been explored through various methods. For instance, derivatives of 1,2,4-triazole can serve as precursors for new drugs. Synthesis often involves the interaction of appropriate acids with organic or inorganic bases, leading to the formation of salts with potential biological activities (Safonov, Panasenko, & Knysh, 2017). Another synthesis pathway involves reacting thiophene-2-carbonyl chloride with isocyanides and dialkyl acetylenedicarboxylates to produce highly functionalized bifurans and thiophen-2-yl furans (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to this compound is characterized by complex arrangements, often involving cyclic systems. For example, the crystal structure of certain triorganotin(IV) complexes of amino acetic acids reveals a polymeric trans-O2SnC3 trigonal bipyramidal configuration, demonstrating the intricate ways these molecules can assemble (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Chemical Reactions and Properties
The reactivity of thiophene-containing compounds encompasses various chemical reactions, including multi-component syntheses that lead to the formation of highly functionalized molecules. An efficient multi-component synthesis approach has been described for the creation of bifurans and thiophen-2-yl furans, showcasing the versatility of these compounds in organic synthesis (Sayahi et al., 2015).
Physical Properties Analysis
The physical properties of compounds like this compound are crucial for their application in various fields. Studies on similar molecules have focused on thermal behavior, conductivity, and electrochromic properties, providing insights into how these compounds can be utilized in material science and electronics (Bingöl, Güner, Çırpan, & Toppare, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the application of thiophene-based compounds. The synthesis and characterization of thiophen-3-yl acetic acid derivatives have shown that these compounds can serve as intermediates for further chemical transformations, highlighting their versatility and potential for creating more complex molecules (Odyntsova, 2017).
Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Carcinogenicity Studies
Thiophene analogs of benzidine and 4-aminobiphenyl, compounds structurally related to (R)-2-Amino-2-(thiophen-3-yl)acetic acid, have been synthesized and evaluated for potential carcinogenicity. This research aimed to understand the carcinogenic potential of thiophene derivatives, which are structurally similar to known carcinogens. The study utilized in vitro assays to assess the compounds' carcinogenicity, offering insights into their chemical and biological behavior and their potential to cause tumors in vivo. Such studies are vital for evaluating the safety of chemicals and for the development of new drugs and materials (Ashby et al., 1978).
Advanced Oxidation Processes for Compound Degradation
Research into advanced oxidation processes (AOPs) has included the study of various compounds for their potential to be degraded in aqueous media. Although this research focuses on acetaminophen, it highlights the significance of understanding the degradation pathways, by-products, and biotoxicity of chemical compounds. Such studies are crucial for environmental science, particularly in the treatment of water contaminated with pharmaceuticals and other organic compounds. The findings could inform the degradation of thiophene derivatives and similar compounds, contributing to environmental protection and safety (Qutob et al., 2022).
Molecular Imprinting for Amino Acid Detection
The development of sensors and biosensors using molecularly imprinted polymers (MIPs) for the selective detection of amino acids showcases the application of this compound in analytical chemistry. MIPs can be designed to have high affinity for specific molecules, including amino acids, enabling their use in various fields such as food safety, clinical diagnostics, and environmental monitoring. This technology's versatility and sensitivity make it a valuable tool for detecting and quantifying specific compounds in complex matrices (Dinu & Apetrei, 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGBBSAQOQTNGF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194-86-1 | |
| Record name | (αR)-α-Amino-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-3-thienylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)







